molecular formula C12H15NS B11102366 3,3,5-trimethyl-3,4-dihydroisoquinoline-1(2H)-thione

3,3,5-trimethyl-3,4-dihydroisoquinoline-1(2H)-thione

Cat. No.: B11102366
M. Wt: 205.32 g/mol
InChI Key: UXYGCZMQJQBYAO-UHFFFAOYSA-N
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Description

3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a thione group, which is a sulfur analog of a ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted isoquinolines.

Scientific Research Applications

3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE involves its interaction with specific molecular targets. The thione group can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Thioquinoline: A sulfur analog of quinoline.

Uniqueness

3,3,5-TRIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINETHIONE is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

3,3,5-trimethyl-2,4-dihydroisoquinoline-1-thione

InChI

InChI=1S/C12H15NS/c1-8-5-4-6-9-10(8)7-12(2,3)13-11(9)14/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

UXYGCZMQJQBYAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(NC(=S)C2=CC=C1)(C)C

Origin of Product

United States

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